Methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate typically involves the reaction of benzylpiperidine with methyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical products and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A well-known compound used in the treatment of attention deficit hyperactivity disorder (ADHD).
Piperidine derivatives: Various piperidine-based compounds with similar structural features and pharmacological properties.
Uniqueness
Methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its benzylpiperidine moiety is a key feature that differentiates it from other similar compounds and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C16H21NO3/c1-20-16(19)11-15(18)14-9-5-6-10-17(14)12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3 |
InChI Key |
XWWSOYBIORMCIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1CCCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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